molecular formula C12H7F3O B6373473 5-(3,4-Difluorophenyl)-2-fluorophenol CAS No. 1261961-19-6

5-(3,4-Difluorophenyl)-2-fluorophenol

Cat. No.: B6373473
CAS No.: 1261961-19-6
M. Wt: 224.18 g/mol
InChI Key: MYGFQNQLHCKRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorophenyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a benzene ring substituted with a hydroxyl group at position 1, fluorine at position 2, and a 3,4-difluorophenyl moiety at position 3.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFQNQLHCKRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684222
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-19-6
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-2-fluorophenol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 5-(3,4-difluorophenyl)phenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-(3,4-Difluorophenyl)-2-fluorophenol may involve a multi-step process starting from commercially available fluorinated benzene derivatives. The process includes halogenation, followed by selective fluorination and purification steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

5-(3,4-Difluorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-(3,4-Difluorophenyl)-2-fluorophenol and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
5-(3,4-Difluorophenyl)-2-fluorophenol (Target) C₁₂H₇F₃O 224.18 Phenol, difluorophenyl, fluorine Fluorine at position 2 of phenol ring
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 248.21 Methoxy, phenol, difluorophenyl Methoxy at position 2 of phenol ring
5-(3,4-Difluorophenyl)benzothiazole C₁₃H₈F₂N₂S 262.28 Benzothiazole, difluorophenyl Benzothiazole core with amino group
5-(3,4-Difluorophenyl)-5-methyl-oxazolidinone C₁₀H₉F₂NO₂ 213.18 Oxazolidinone, difluorophenyl Methyl-substituted oxazolidinone ring
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine C₈H₆F₂N₃S 223.22 Thiadiazole, difluorophenyl, amine Thiadiazole core with amine group

Key Observations:

  • Hydrogen Bonding: The phenolic –OH group in the target compound may increase solubility in polar solvents compared to non-phenolic analogs like benzothiazoles or oxazolidinones .
  • Steric Effects: The methyl group in 5-(3,4-Difluorophenyl)-5-methyl-oxazolidinone introduces steric hindrance, which could reduce metabolic degradation compared to the target compound.
Antimicrobial Potential
  • Oxadiazole Derivatives: Compounds like (2E)-3-(3,4-difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-ylthio)acrylonitrile () exhibit antibacterial activity against E. coli and B. subtilis, suggesting that fluorinated aromatic systems enhance interactions with bacterial enzymes . The target compound’s phenol group may similarly disrupt microbial membranes or enzyme active sites.
Central Nervous System (CNS) Targets
  • mGlu2/3 Antagonists: LY3020371 (), containing a 3,4-difluorophenyl group, demonstrates potent antagonism of metabotropic glutamate receptors, highlighting the role of fluorine in optimizing receptor binding . The target compound’s phenolic structure could serve as a scaffold for CNS drug development.
Antiparasitic Activity
  • Benzothiazole Derivatives: 5-(3,4-Difluorophenyl)benzothiazole derivatives () are active against Trypanosoma brucei, the causative agent of African trypanosomiasis. Fluorine atoms likely enhance bioavailability and target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.